molecular formula C7H9ClN2 B568997 2-(3-Chloropyridin-4-yl)ethanamine CAS No. 910410-77-4

2-(3-Chloropyridin-4-yl)ethanamine

Cat. No. B568997
CAS RN: 910410-77-4
M. Wt: 156.613
InChI Key: RCTCZXGBCBNUMN-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)ethanamine (2-CPA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a member of the pyridine family, which is composed of five-membered heterocyclic compounds containing one nitrogen atom. 2-CPA is a versatile compound that has been used in the synthesis of various drugs, as a reagent in analytical methods, and as a pharmaceutical intermediate.

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

The review by Boča, Jameson, and Linert (2011) explores the chemistry and properties of pyridine derivatives, including 2-(3-Chloropyridin-4-yl)ethanamine, highlighting its preparation, properties, and potential in forming complex compounds. The focus is on the spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities of such compounds, suggesting areas for further investigation into unknown analogues Boča, Jameson, & Linert, 2011.

Ionic Liquid Membranes for Gas Separations

Scovazzo (2009) discusses the application of room temperature ionic liquids (RTILs), potentially related to derivatives like 2-(3-Chloropyridin-4-yl)ethanamine, in gas separations. The paper evaluates the performance of supported ionic liquid membranes (SILMs) for CO2/N2 and CO2/CH4 separations, offering a critical perspective on future research directions to enhance SILMs' efficiency and selectivity through modifications and the use of RTILs with smaller molar volumes Scovazzo, 2009.

Organochlorine Impact on Aquatic Environments

Krijgsheld & Gen (1986) review the impact of organochlorine compounds, similar in structure to 2-(3-Chloropyridin-4-yl)ethanamine, on the aquatic environment. The study assesses the moderate toxic effects of chlorophenols to both mammalian and aquatic life, highlighting the significance of understanding the environmental behavior of such compounds to mitigate their adverse effects Krijgsheld & Gen, 1986.

Dopamine D2 Receptor Ligands

Jůza et al. (2022) review the role of dopamine D2 receptor (D2R) ligands, including structures similar to 2-(3-Chloropyridin-4-yl)ethanamine, in treating neuropsychiatric disorders. This comprehensive overview focuses on the therapeutic potential, pharmacology, and development of novel D2R ligands, showcasing the importance of structural moieties for high D2R affinity and the implications for treating disorders like schizophrenia and Parkinson's disease Jůza et al., 2022.

Metallation of Heteroaromatic Compounds

Marsais & Quéguiner (1983) delve into the metallation of π-deficient heteroaromatic compounds, including those related to 2-(3-Chloropyridin-4-yl)ethanamine. The paper discusses the regioselectivity and conditions for successful metallation, providing a basis for synthesizing disubstituted pyridines and enhancing our understanding of heterocyclic chemistry's complexities Marsais & Quéguiner, 1983.

Mechanism of Action

Target of Action

Similar compounds like 1-(3-chloropyridin-2-yl)ethan-1-amine and 2-(6-CHLOROPYRIDIN-3-YL)ETHANAMINE HCL are used in research, suggesting that 2-(3-Chloropyridin-4-yl)ethanamine may also interact with biological targets

Biochemical Pathways

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that 2-(3-Chloropyridin-4-yl)ethanamine may also be involved in complex biochemical reactions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Chloropyridin-4-yl)ethanamine. For instance, storage conditions can affect the stability of the compound . Additionally, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.

properties

IUPAC Name

2-(3-chloropyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCZXGBCBNUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropyridin-4-yl)ethanamine

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